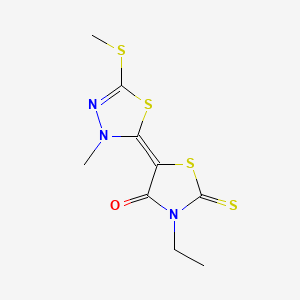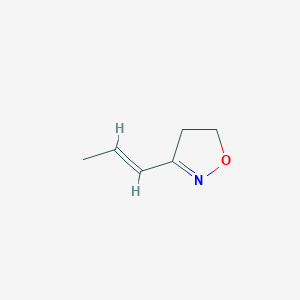
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by the presence of an iodine atom at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the iodination of 9-oxo-9,10-dihydroacridine-4-carboxylic acid. The reaction is carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective iodination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group at the 9th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Sodium borohydride in an alcoholic solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium.
Major Products Formed
Substitution Reactions: Formation of 6-amino or 6-thio derivatives.
Reduction Reactions: Formation of 9-hydroxy derivatives.
Oxidation Reactions: Formation of more oxidized acridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound acts by intercalating into DNA, disrupting the replication process, and inducing apoptosis in cancer cells. The iodine atom enhances the compound’s ability to form stable complexes with biomolecules, thereby increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Lacks the iodine atom at the 6th position.
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a bromine atom instead of iodine.
6-Chloro-9-oxo-9,10-dihydroacridine-4-carboxylic acid: Contains a chlorine atom instead of iodine.
Uniqueness
6-Iodo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and ability to form stable complexes with biomolecules, making it more effective in various applications compared to its bromine and chlorine analogs.
Eigenschaften
CAS-Nummer |
86611-62-3 |
|---|---|
Molekularformel |
C14H8INO3 |
Molekulargewicht |
365.12 g/mol |
IUPAC-Name |
6-iodo-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H8INO3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
UPVSWPJPWVOUAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)
![4-[(2-Nitrophenoxy)methyl]-1,2-oxazole](/img/structure/B12913633.png)


![(3-Amino-6,7-dihydro[1,2]oxazolo[4,3-c]pyridin-5(4H)-yl)(4-chlorophenyl)methanone](/img/structure/B12913653.png)





